Cas no 15962-49-9 (ethyl (2S)-2-amino-2-phenylacetate)

ethyl (2S)-2-amino-2-phenylacetate structure
15962-49-9 structure
Product Name:ethyl (2S)-2-amino-2-phenylacetate
CAS No:15962-49-9
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD10566160
CID:1032677
PubChem ID:6922660
Update Time:2025-04-23

ethyl (2S)-2-amino-2-phenylacetate Chemical and Physical Properties

Names and Identifiers

    • (S)-Ethyl 2-amino-2-phenylacetate
    • (S)-ALPHA-AMINOBENZENEACETIC ACID ETHYL ESTER
    • ethyl (2S)-2-amino-2-phenylacetate
    • (RS)-phenylglycine ethyl ester
    • AC1OCL84
    • AC1Q31OO
    • amino-phenylacetic acid ethyl ester
    • ethyl 2-phenyl-2-aminoacetate
    • ethyl phenylaminoacetate
    • Ethyl phenylglycinate, (+)-
    • Ethyl phenylglycinate, L-
    • L-Phenylglycine ethyl ester
    • phenylglycine ethyl ester
    • SureCN340846
    • UNII-MHO88N36HK
    • Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaS)-
    • AKOS006302901
    • EN300-840369
    • Q27284038
    • Ethyl (2S)-2-amino-2-(phenyl)ethanoate
    • BENZENEACETIC ACID, .ALPHA.-AMINO-, ETHYL ESTER, (.ALPHA.S)-
    • SCHEMBL340846
    • (S)-ETHYL2-AMINO-2-PHENYLACETATE
    • MHO88N36HK
    • DTXSID80166698
    • L-ethyl phenylglycinate
    • AKOS015932625
    • 15962-49-9
    • DTXCID6089189
    • MDL: MFCD10566160
    • Inchi: 1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3/t9-/m0/s1
    • InChI Key: VWKGPFHYXWGWEI-VIFPVBQESA-N
    • SMILES: O(CC)C([C@H](C1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 179.094628657g/mol
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.3Ų

ethyl (2S)-2-amino-2-phenylacetate Pricemore >>

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Additional information on ethyl (2S)-2-amino-2-phenylacetate

Comprehensive Guide to (S)-Ethyl 2-amino-2-phenylacetate (CAS No. 15962-49-9): Properties, Applications, and Market Insights

(S)-Ethyl 2-amino-2-phenylacetate (CAS No. 15962-49-9) is a chiral ester compound with significant importance in pharmaceutical synthesis and organic chemistry. This enantiomerically pure compound is widely recognized for its role as a key intermediate in the production of various bioactive molecules. The growing demand for chiral building blocks in drug development has positioned (S)-Ethyl 2-amino-2-phenylacetate as a valuable compound in modern synthetic chemistry.

The compound's molecular structure features an ethyl ester group and an amino group attached to a phenyl ring, making it particularly useful in asymmetric synthesis. Researchers frequently search for "chiral auxiliaries for drug synthesis" or "enantioselective building blocks," where 15962-49-9 often appears as a solution. Its high optical purity (>98% ee typically) makes it ideal for creating stereospecific pharmaceutical compounds, addressing the pharmaceutical industry's need for "high-purity chiral intermediates."

In pharmaceutical applications, (S)-Ethyl 2-amino-2-phenylacetate serves as a precursor for various amino acid derivatives and peptide mimetics. Current trends in drug discovery focusing on "targeted protein degradation" and "PROTAC technology" have increased interest in such chiral building blocks. The compound's versatility allows its transformation into numerous pharmacophores, answering frequent search queries about "versatile chiral synthons" in medicinal chemistry.

The synthesis of (S)-Ethyl 2-amino-2-phenylacetate typically involves enantioselective hydrogenation or enzymatic resolution methods. These processes align with the growing industry demand for "green chemistry approaches" and "sustainable synthesis methods." Manufacturers optimizing production often research "scale-up of chiral compound synthesis" and "cost-effective resolution techniques," where this compound serves as an important case study.

Analytical characterization of 15962-49-9 employs advanced techniques including HPLC chiral separation, polarimetry, and NMR spectroscopy. Quality control professionals frequently search for "chiral purity determination methods" and "specification standards for chiral compounds," making this aspect particularly relevant. The compound typically shows excellent stability under standard storage conditions, addressing common concerns about "storage of sensitive chiral compounds."

Market analysis reveals growing demand for (S)-Ethyl 2-amino-2-phenylacetate across North America, Europe, and Asia-Pacific regions. Pharmaceutical companies increasingly inquire about "reliable suppliers of chiral intermediates" and "GMP-grade amino acid derivatives." The compound's price stability and consistent quality make it preferable over alternative racemic mixtures, answering market needs for "cost-effective chiral solutions."

Recent research publications highlight novel applications of (S)-Ethyl 2-amino-2-phenylacetate in asymmetric catalysis and organocatalysis. These developments respond to academic searches for "new applications of chiral esters" and "emerging uses of amino acid derivatives." The compound's structural features enable diverse transformations, making it valuable for investigating "structure-activity relationships" in drug design.

Regulatory aspects of 15962-49-9 comply with major pharmacopeial standards, addressing frequent queries about "regulatory status of chiral intermediates." The compound's well-documented safety profile makes it suitable for pharmaceutical applications without special handling requirements, unlike some other chemical intermediates that might need "hazardous material protocols."

Future prospects for (S)-Ethyl 2-amino-2-phenylacetate appear promising with the expansion of biocatalysis and continuous flow chemistry technologies. Industry professionals monitoring "trends in chiral technology" and "innovations in asymmetric synthesis" will find this compound's evolution particularly noteworthy. Its adaptability to various synthetic methodologies ensures continued relevance in advanced organic synthesis.

For researchers considering (S)-Ethyl 2-amino-2-phenylacetate for their projects, key considerations include optical purity requirements, scale of synthesis, and downstream application needs. These factors address common search intentions like "selecting appropriate chiral building blocks" and "optimizing enantioselective synthesis." The compound's balanced properties make it a versatile choice across multiple research and development scenarios.

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